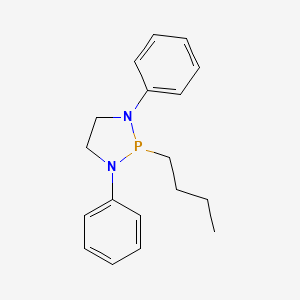![molecular formula C13H7F3N2O B15331325 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one](/img/structure/B15331325.png)
2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group attached to the benzo[g]quinazolin-4(3H)-one core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for the preparation of 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one involves a three-component carbonylative reaction. This reaction utilizes trifluoroacetimidoyl chlorides and amines in the presence of a heterogeneous activated carbon fiber-supported palladium catalyst . The reaction conditions typically include:
Catalyst: Activated carbon fiber-supported palladium
Temperature: Moderate to high temperatures
Solvent: Suitable organic solvents such as toluene or dimethylformamide
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It has shown promise as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)quinazolin-4(3H)-one
- 2-(Trifluoromethyl)benzo[h]quinazolin-4(3H)-one
- 2-(Trifluoromethyl)benzo[f]quinazolin-4(3H)-one
Uniqueness
2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H7F3N2O |
|---|---|
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-3H-benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)12-17-10-6-8-4-2-1-3-7(8)5-9(10)11(19)18-12/h1-6H,(H,17,18,19) |
Clave InChI |
NQGMRIAEBMIVIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


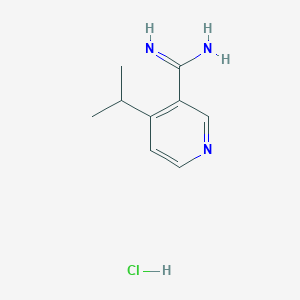
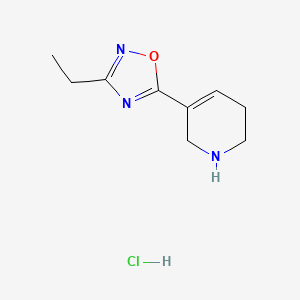
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B15331251.png)

![5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)

![ethyl 3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15331272.png)
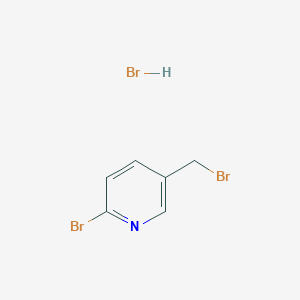
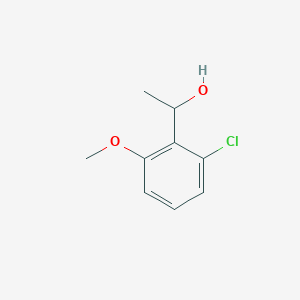
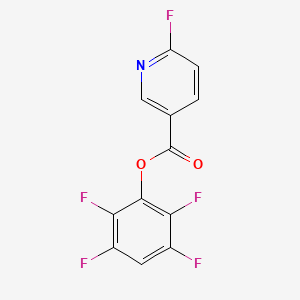
![6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15331299.png)

![Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331321.png)
